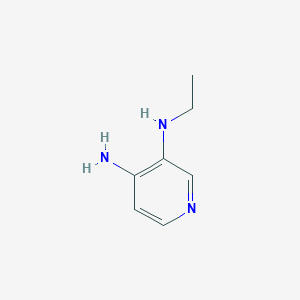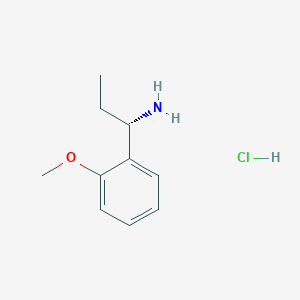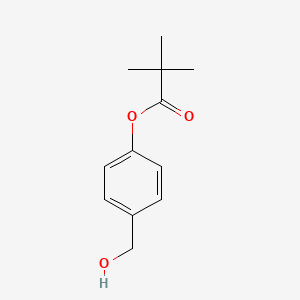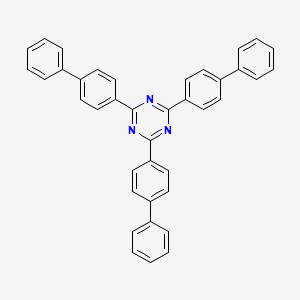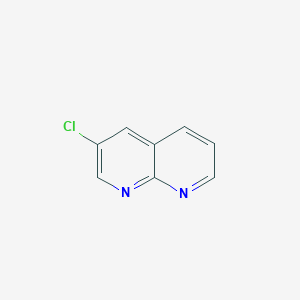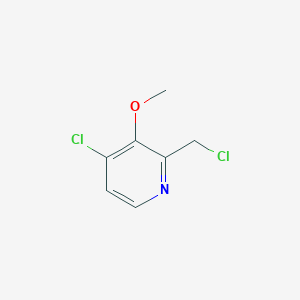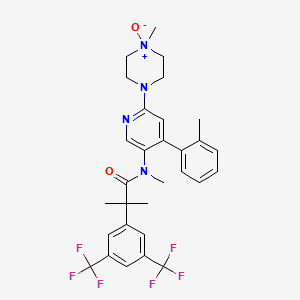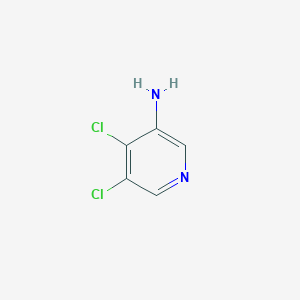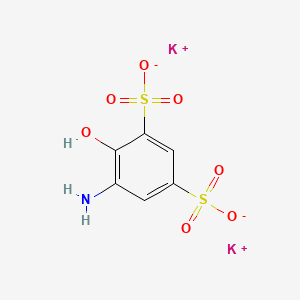
6-甲氧基-3,4-二氢-1H-喹啉-2-酮
概述
描述
6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the CAS Number: 54197-64-7 . It has a molecular weight of 177.2 and its IUPAC name is 6-methoxy-3,4-dihydro-2(1H)-quinolinone .
Synthesis Analysis
While specific synthesis methods for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the synthesis of similar quinolinone derivatives .Molecular Structure Analysis
The InChI code for 6-methoxy-3,4-dihydro-1H-quinolin-2-one is 1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a solid at ambient temperature . It has a density of 1.159 g/cm^3, a flash point of 180.6 °C, an enthalpy of vaporization of 62.25 kJ/mol, a boiling point of 375.1 °C at 760 mmHg, and a vapour pressure of 7.98E-06 mmHg at 25°C .科学研究应用
Antitumor Activity
6-Methoxy-3,4-dihydro-1H-quinolin-2-one: has been identified as a pharmacophore with potential antitumor properties. Compounds derived from this heterocyclic fragment have shown activity against various cancer cell lines, indicating its utility in cancer research and therapy .
Antimicrobial Properties
Research suggests that derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one exhibit significant antimicrobial effects. This makes it a valuable compound for the development of new antimicrobial agents that could be used to treat bacterial infections .
Antifungal Uses
In addition to its antimicrobial properties, this compound also shows promise in antifungal applications. Its derivatives can potentially be used to create treatments for fungal infections, which are a growing concern due to increasing drug resistance .
Antiviral Potential
The antiviral activity of 6-methoxy-3,4-dihydro-1H-quinolin-2-one derivatives has been documented, suggesting that they could contribute to the development of new antiviral medications, particularly important in the face of emerging viral diseases .
Antioxidant Effects
The compound’s derivatives have been found to possess antioxidant properties, which are crucial in combating oxidative stress. This characteristic could be harnessed in the development of therapies for diseases caused by oxidative damage .
Anti-inflammatory Applications
Derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one have been reported to exhibit anti-inflammatory activity. This is particularly relevant for the treatment of chronic inflammatory diseases and could lead to new anti-inflammatory drugs .
安全和危害
未来方向
While specific future directions for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the potential therapeutic values of dihydroquinolinone derivatives . These compounds have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines , suggesting potential future research directions in medicinal chemistry.
属性
IUPAC Name |
6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKXYVRULOMTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447187 | |
| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
54197-64-7 | |
| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

